N-methyl-N-benzyl-n-dodecylamine

Catalog No.
S14722154
CAS No.
68397-57-9
M.F
C20H35N
M. Wt
289.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-benzyl-n-dodecylamine

CAS Number

68397-57-9

Product Name

N-methyl-N-benzyl-n-dodecylamine

IUPAC Name

N-benzyl-N-methyldodecan-1-amine

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3

InChI Key

MBWNCDJKIRGSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC1=CC=CC=C1

N-methyl-N-benzyl-n-dodecylamine is an organic compound categorized as a tertiary amine. Its chemical formula is C20_{20}H35_{35}N, and it features a dodecyl (a 12-carbon alkyl chain) group attached to a nitrogen atom that is also bonded to both a methyl and a benzyl group. This structural configuration imparts unique physicochemical properties, making it of interest in various chemical and biological applications.

The compound exhibits hydrophobic characteristics due to the long alkyl chain, while the presence of the benzyl and methyl groups contributes to its solubility in organic solvents. The tertiary amine nature of N-methyl-N-benzyl-n-dodecylamine allows it to participate in various

  • Nucleophilic Substitution Reactions: As a tertiary amine, it can react with electrophiles, leading to the formation of quaternary ammonium salts.
  • Oxidation: The nitrogen atom can be oxidized to form N-oxides, which are often more polar and may exhibit different biological activities.
  • Formation of Nitrosamines: Under certain conditions, this compound can react with nitrosating agents to form potentially carcinogenic nitrosamines, such as N-methyl-N-nitroso-n-dodecylamine. This reaction highlights the importance of controlling exposure to nitrosating agents in formulations containing this amine .

Research indicates that N-methyl-N-benzyl-n-dodecylamine exhibits various biological activities. Its derivatives have shown anti-inflammatory and anti-cancer properties in preclinical studies. For instance, related compounds have been noted for their ability to inhibit tumor necrosis factor-alpha production and modulate inflammatory pathways in cell cultures . Additionally, studies suggest that compounds with similar structures may affect cellular signaling pathways involved in cancer progression.

The synthesis of N-methyl-N-benzyl-n-dodecylamine typically involves reductive amination or alkylation methods:

  • Reductive Amination: This method involves the reaction of benzylamine with dodecanal in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Alkylation: Another approach is the direct alkylation of N-benzylmethylamine with dodecyl bromide or iodide under basic conditions, facilitating the formation of the desired tertiary amine .

N-methyl-N-benzyl-n-dodecylamine has several applications across different fields:

  • Surfactants: Due to its amphiphilic nature, it can be utilized in formulating surfactants for detergents and personal care products.
  • Pharmaceuticals: Its biological activity makes it a candidate for further development into therapeutic agents targeting inflammation or cancer.
  • Industrial Chemicals: The compound may serve as an intermediate in the synthesis of other organic compounds or as a stabilizer in various chemical processes.

Studies exploring the interactions of N-methyl-N-benzyl-n-dodecylamine with biological systems have highlighted its potential effects on cellular signaling pathways. For example, research indicates that related compounds can modulate inflammatory responses by influencing cytokine production and signaling cascades such as mitogen-activated protein kinase pathways . Furthermore, its interactions with nitrosating agents raise concerns regarding safety and potential carcinogenicity when used in consumer products .

Several compounds share structural similarities with N-methyl-N-benzyl-n-dodecylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-methyl-N-benzyl-n-octadecylamineSimilar structure but with an 18-carbon chainExhibits different solubility properties due to longer chain
N-benzyl-N-methyldecan-1-amineContains a decanoyl group instead of dodecylDemonstrated anti-inflammatory effects in studies
N-methyl-N-benzyl-n-tetradecylamineFeatures a 14-carbon chainPotentially more hydrophobic than its dodecyl counterpart
N-methyl-N-nitroso-1-dodecanamineNitrosated derivativeAssociated with mutagenicity concerns

These compounds highlight the diversity within this class of amines while underscoring the unique properties imparted by variations in alkyl chain length and functional groups.

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

289.276950121 g/mol

Monoisotopic Mass

289.276950121 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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